

Thermal decomposition of strontium lactate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium lactate*

Cat. No.: *B1616434*

[Get Quote](#)

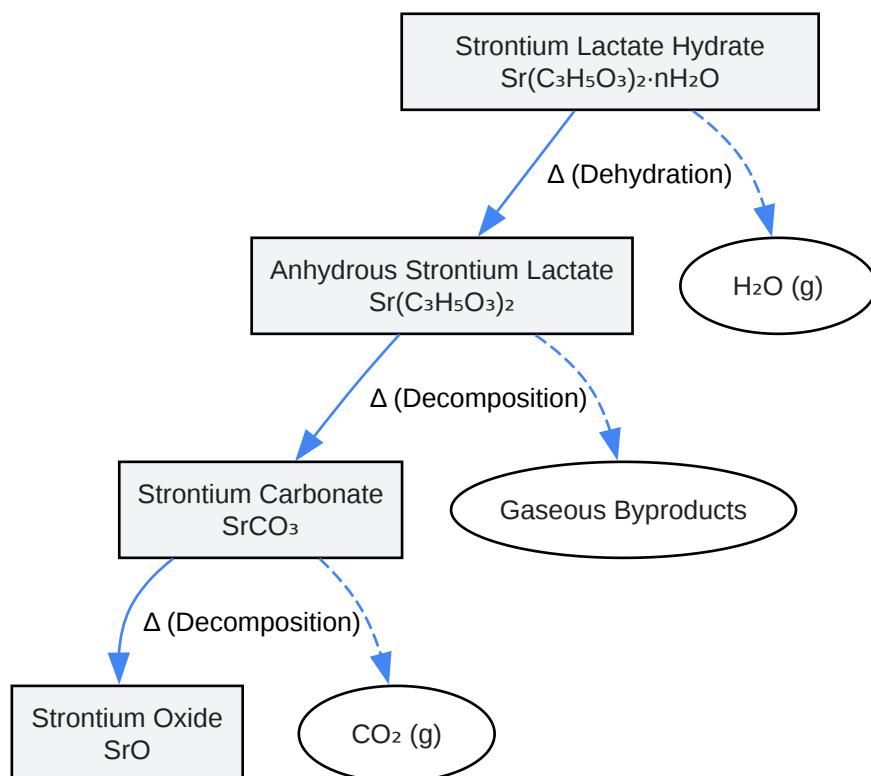
An In-depth Technical Guide to the Thermal Decomposition of **Strontium Lactate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of **strontium lactate**. While direct, detailed experimental studies on **strontium lactate** are limited in publicly accessible literature, this document synthesizes information from analogous compounds, particularly other alkaline earth metal lactates and oxalates, to propose a likely decomposition pathway and provide relevant quantitative data. This guide includes detailed experimental protocols for the analytical techniques used to study thermal decomposition and visual diagrams to illustrate the decomposition pathway and experimental workflow.

Introduction


Strontium lactate, with the chemical formula $\text{Sr}(\text{C}_3\text{H}_5\text{O}_3)_2$, is a salt of strontium and lactic acid. Understanding its thermal behavior is crucial for various applications, including the synthesis of advanced materials where it may be used as a precursor for strontium oxide or strontium carbonate, and in pharmaceutical manufacturing where thermal stability is a critical parameter. The thermal decomposition of metal carboxylates, such as lactates, typically proceeds through stages involving dehydration, decomposition of the anhydrous salt to a carbonate, and finally, decomposition of the carbonate to the metal oxide.

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of similar compounds like calcium lactate and strontium oxalate, the thermal decomposition of **strontium lactate** is proposed to occur in three primary stages:

- Stage I: Dehydration: The initial stage involves the loss of any water of hydration associated with the **strontium lactate** molecule.
- Stage II: Decomposition to Strontium Carbonate: The anhydrous **strontium lactate** then decomposes to form strontium carbonate (SrCO_3) and various gaseous byproducts.
- Stage III: Decomposition to Strontium Oxide: At higher temperatures, the strontium carbonate intermediate decomposes to strontium oxide (SrO) and carbon dioxide.^[1]

This proposed pathway is visualized in the following diagram:

[Click to download full resolution via product page](#)

Proposed thermal decomposition pathway of **strontium lactate**.

Quantitative Data Summary

While specific quantitative data for the thermal decomposition of **strontium lactate** is not readily available in the reviewed literature, the following tables summarize the decomposition data for analogous compounds: strontium oxalate and strontium carbonate. This data provides a valuable reference for the expected temperature ranges and mass losses for the latter stages of **strontium lactate** decomposition.

Table 1: Thermal Decomposition of Strontium Oxalate Hydrate ($\text{SrC}_2\text{O}_4 \cdot 1.25\text{H}_2\text{O}$)[1]

Decomposition Stage	Temperature Range (°C)	Peak Temperature (°C)	Theoretical Mass Loss (%)	Observed Mass Loss (%)	Product
Dehydration (Step 1)	127 - 180	150	2.3	2.3	$\text{SrC}_2\text{O}_4 \cdot \text{H}_2\text{O}$
Dehydration (Step 2)	180 - 250	210	9.1	8.6	Anhydrous SrC_2O_4
Decomposition to Carbonate	400 - 600	~500	14.1	14.3	SrCO_3
Decomposition to Oxide	> 900	-	22.2	22.1	SrO

Table 2: Thermal Decomposition of Strontium Carbonate (SrCO_3)[2]

Decomposition Stage	Temperature Range (°C)	Atmosphere	Notes
Decomposition to SrO	1000 - 1200	Air	Total decomposition to SrO at 1200°C after 45 minutes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of **strontium lactate** and similar materials.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

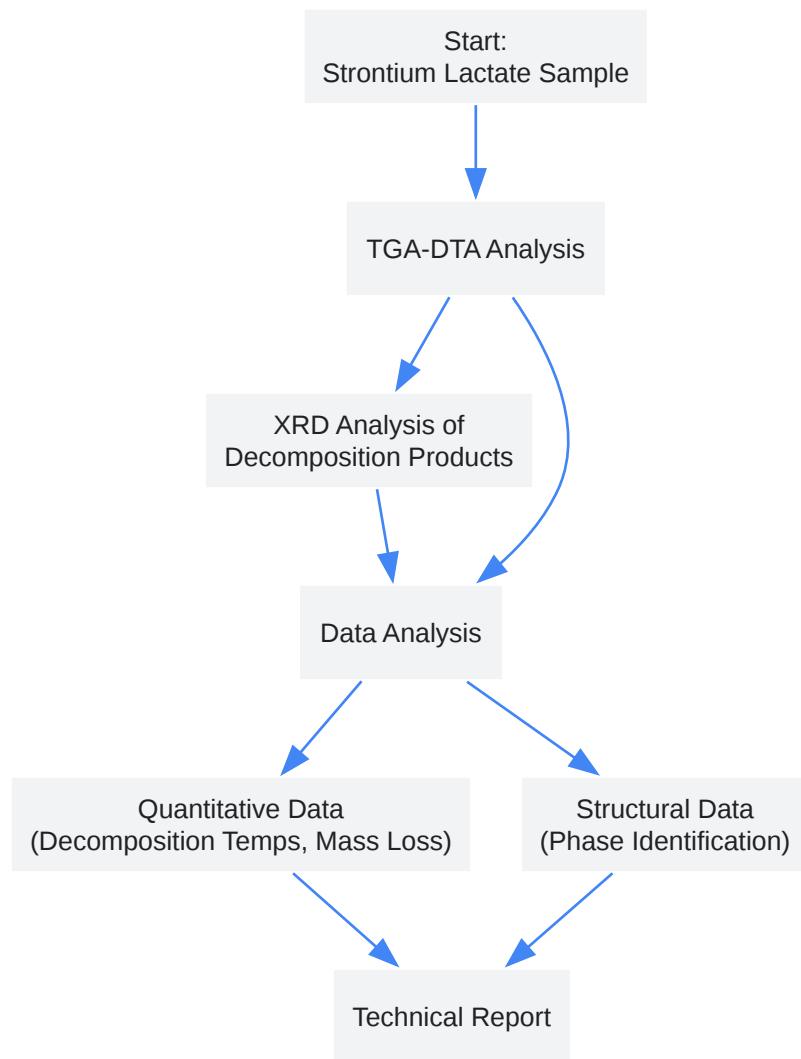
Objective: To determine the temperature and mass loss associated with each decomposition stage.

Instrumentation: A simultaneous TGA-DTA or TGA-DSC (Differential Scanning Calorimetry) instrument.

Methodology:

- Sample Preparation: A small, accurately weighed sample of **strontium lactate** (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
- Instrument Setup:
 - Atmosphere: The experiment is typically run under a controlled atmosphere, such as dry air or an inert gas (e.g., nitrogen or argon), at a constant flow rate (e.g., 20-50 mL/min).
 - Heating Rate: A linear heating rate is applied, commonly in the range of 5-20°C/min.
 - Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1200°C).
- Data Acquisition: The instrument records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) or the heat flow to the sample (DSC) as a function of temperature.
- Data Analysis: The resulting TGA curve is analyzed to determine the onset and end temperatures of each mass loss event, as well as the percentage of mass lost. The DTA/DSC curve reveals whether each event is endothermic or exothermic.

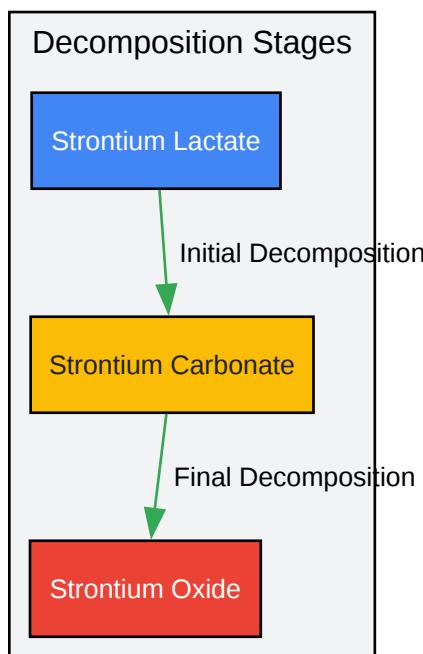
X-ray Diffraction (XRD)


Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Instrumentation: A powder X-ray diffractometer.

Methodology:

- **Sample Preparation:** Samples of **strontium lactate** are heated to specific temperatures corresponding to the completion of each decomposition stage observed in the TGA analysis. The samples are then cooled to room temperature.
- **In-situ XRD (optional):** For more detailed analysis, an XRD instrument equipped with a high-temperature stage can be used to collect diffraction patterns as the sample is heated.
- **Data Acquisition:** The powdered sample is mounted on a sample holder, and an X-ray diffraction pattern is collected over a specific range of 2θ angles.
- **Data Analysis:** The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present in the sample.


The general workflow for the thermal analysis of **strontium lactate** is depicted below:

[Click to download full resolution via product page](#)

Experimental workflow for thermal analysis.

Logical Relationships of Decomposition Products

The thermal decomposition of **strontium lactate** follows a clear logical progression from a complex organic salt to simpler inorganic compounds. This relationship is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Relationship between decomposition products.

Conclusion

The thermal decomposition of **strontium lactate** is expected to proceed through dehydration, followed by decomposition to strontium carbonate, and finally to strontium oxide at higher temperatures. While specific quantitative data for **strontium lactate** is sparse, analysis of analogous compounds provides a solid framework for understanding its thermal behavior. The experimental protocols outlined in this guide provide a robust methodology for researchers to conduct their own detailed investigations into the thermal properties of **strontium lactate**. Such studies would be invaluable for providing the specific quantitative data needed for various industrial and pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermal decomposition of strontium lactate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1616434#thermal-decomposition-of-strontium-lactate\]](https://www.benchchem.com/product/b1616434#thermal-decomposition-of-strontium-lactate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com